![molecular formula C14H13FN2O3 B2770611 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid CAS No. 1955515-50-0](/img/structure/B2770611.png)
2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
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Description
The compound “2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, attached to a fluorophenyl group and an oxolane ring with a carboxylic acid group .
Molecular Structure Analysis
The molecular weight of “2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid” is 276.27 . The InChI code for this compound is 1S/C14H13FN2O3/c15-11-3-1-2-4-12(11)17-8-9(7-16-17)13-10(14(18)19)5-6-20-13/h1-4,7-8,10,13H,5-6H2,(H,18,19) .Physical And Chemical Properties Analysis
The compound “2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 276.27 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Fluorinated Compounds in Environmental Applications
Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) have been investigated due to their environmental persistence and potential health risks. These alternatives are used in various industrial applications, including fluoropolymer manufacture, surface treatments, and fire-fighting foams. Despite their widespread use, there is limited information available on their safety for humans and the environment, underscoring the need for further research to assess their risks and develop safer alternatives (Wang et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the microbial degradation of polyfluoroalkyl chemicals, which can break down into PFCAs and PFSAs, offers insights into the environmental fate and potential remediation strategies for these persistent pollutants. Studies have focused on understanding the biodegradation pathways, half-lives, and defluorination potential of these compounds to better assess their long-term environmental impact and inform cleanup efforts (Liu & Avendaño, 2013).
Synthesis and Applications of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, including compounds similar to the one , has significant implications in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, and antimicrobial effects, highlighting the importance of pyrazole derivatives in drug discovery and development (Dar & Shamsuzzaman, 2015).
Practical Synthesis Techniques
Efforts to develop practical and efficient synthesis techniques for fluorophenyl compounds are crucial for their application in pharmaceuticals and other areas. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory drugs, demonstrates the ongoing need for improved synthesis methods that reduce costs and environmental impact (Qiu et al., 2009).
properties
IUPAC Name |
2-[1-(2-fluorophenyl)pyrazol-4-yl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-3-1-2-4-12(11)17-8-9(7-16-17)13-10(14(18)19)5-6-20-13/h1-4,7-8,10,13H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMKNFMTCXHMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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